1-Amino-1-(3-tert-butylphenyl)propan-2-OL chemical properties
1-Amino-1-(3-tert-butylphenyl)propan-2-OL chemical properties
An In-depth Technical Guide to the Core Chemical Properties of 1-Amino-1-(3-tert-butylphenyl)propan-2-ol
Abstract
1-Amino-1-(3-tert-butylphenyl)propan-2-ol is a substituted amino alcohol of interest in synthetic and medicinal chemistry. As a chiral molecule featuring both a hydroxyl and an amino group, it serves as a potential building block for more complex chemical entities and a candidate for biological screening. Publicly available experimental data on this specific molecule is limited; therefore, this technical guide synthesizes information from closely related structural analogs and employs established principles of organic chemistry to construct a comprehensive profile. We will explore its chemical identity, predict its physicochemical and spectroscopic properties, propose a viable synthetic route with a detailed experimental protocol, and discuss its potential analytical characterization. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound and its chemical class.
Chemical Identity and Structural Elucidation
1-Amino-1-(3-tert-butylphenyl)propan-2-ol is a phenylpropanolamine derivative. The structure is characterized by a benzene ring substituted with a bulky tert-butyl group at the meta-position. The propanol backbone contains two chiral centers at C1 (bearing the amino and phenyl groups) and C2 (bearing the hydroxyl group), meaning it can exist as four possible stereoisomers (RR, SS, RS, SR).
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IUPAC Name: 1-Amino-1-(3-tert-butylphenyl)propan-2-ol
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Molecular Formula: C₁₃H₂₁NO
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Molecular Weight: 207.31 g/mol
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CAS Number: A specific CAS Registry Number for this compound is not prominently indexed in major chemical databases. For reference, a structurally similar isomer, 3-amino-1-(4-tert-butylphenyl)propan-1-ol, is registered under CAS Number 1082392-21-9[1].
The presence of both a basic amino group and a weakly acidic hydroxyl group makes the molecule amphoteric. The bulky, lipophilic tert-butyl group is expected to significantly influence its solubility and interaction with biological targets.
Physicochemical Properties: A Comparative Analysis
| Property | Predicted/Inferred Value (Target Compound) | Comparative Compound & Value | Source |
| Molecular Weight | 207.31 g/mol | 241.76 g/mol (for 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol) | [2] |
| Physical State | Solid at STP (Inferred) | Solid (for 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol) | [2] |
| pKa (Basic) | ~9.5 (Estimated) | 9.47 (for 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]propan-1-ol) | [3] |
| LogP (Octanol/Water) | ~2.5 - 3.0 (Estimated) | 2.7 (for 2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol) | [2] |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | 46.25 Ų (for 1-Amino-2-phenyl-propan-2-ol) | [4] |
Rationale:
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The basicity (pKa) is primarily determined by the primary amino group and is not expected to be significantly altered by the remote tert-butyl substituent on the phenyl ring. Therefore, the pKa of a related phenylpropanolamine is a strong predictor[3].
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The LogP value , a measure of lipophilicity, is expected to be higher than that of unsubstituted analogs due to the presence of the large alkyl tert-butyl group. The value is estimated based on analogs with similar complexity[2].
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The physical state is inferred to be solid, a common characteristic of small molecule amino alcohols with similar molecular weights[2].
Proposed Synthetic Pathway & Experimental Workflow
The most direct and logical approach to synthesizing 1-Amino-1-(3-tert-butylphenyl)propan-2-ol is via the reductive amination of a ketone precursor, 1-(3-tert-butylphenyl)-2-oxopropan-1-amine, or more practically, through a multi-step synthesis starting from 3-tert-butylbenzaldehyde. A common strategy involves a Henry reaction followed by reduction.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Detailed Protocol: Synthesis via Henry Reaction
This protocol is a representative methodology based on standard organic synthesis procedures for creating amino alcohols from aldehydes[5].
Step 1: Synthesis of 1-(3-tert-butylphenyl)-2-nitropropan-1-ol (Intermediate)
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-tert-butylbenzaldehyde (10.0 g, 61.6 mmol) and nitroethane (6.94 g, 92.4 mmol).
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Solvent and Catalyst: Dissolve the reactants in 100 mL of methanol. Cool the mixture to 0°C in an ice bath.
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Reaction Initiation: Slowly add a solution of sodium hydroxide (2.46 g, 61.6 mmol) in 20 mL of water dropwise, keeping the temperature below 10°C.
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Causality: The base deprotonates nitroethane to form a nitronate anion, which acts as the nucleophile attacking the aldehyde's carbonyl carbon. This is the classic mechanism of the Henry reaction.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase.
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Workup: Once the reaction is complete, neutralize the mixture with 1M HCl to pH ~7. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude oil (the nitro-alcohol intermediate) can be purified by flash chromatography on silica gel.
Step 2: Reduction of the Nitro Group to the Amine
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Reaction Setup: Dissolve the crude nitro-alcohol intermediate (e.g., 10.0 g) in 150 mL of methanol in a hydrogenation vessel.
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Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, ~1.0 g, 10 wt%) to the solution.
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Causality: Palladium on carbon is a highly effective and standard catalyst for the hydrogenation of nitro groups to primary amines under moderate conditions[6].
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 3-4 bar (approx. 45-60 psi) of hydrogen.
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Reaction: Stir the mixture vigorously at room temperature for 8-12 hours. The reaction progress can be monitored by the cessation of hydrogen uptake.
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Filtration and Isolation: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
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Final Product: Concentrate the filtrate under reduced pressure to yield the crude 1-Amino-1-(3-tert-butylphenyl)propan-2-ol. Further purification can be achieved by recrystallization or chromatography if necessary.
Predicted Spectroscopic Profile
While no experimental spectra are published, the structure allows for a confident prediction of its key spectroscopic features, which are essential for its characterization.
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¹H NMR (in CDCl₃, 400 MHz):
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~1.3 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.
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~1.0-1.2 ppm (d, 3H): A doublet for the methyl protons on the propanol backbone (CH₃-CH).
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~2.0-2.5 ppm (br s, 3H): Broad singlet for the exchangeable protons of the amino (NH₂) and hydroxyl (OH) groups.
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~3.5-3.8 ppm (m, 1H): A multiplet for the proton at C2 (CH-OH).
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~4.0-4.2 ppm (d, 1H): A doublet for the proton at C1 (CH-NH₂).
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~7.2-7.5 ppm (m, 4H): A series of multiplets corresponding to the four protons on the substituted benzene ring.
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¹³C NMR (in CDCl₃, 100 MHz):
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~20 ppm: Signal for the methyl carbon.
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~31 ppm: Signal for the three methyl carbons of the tert-butyl group.
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~34 ppm: Signal for the quaternary carbon of the tert-butyl group.
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~55-60 ppm: Signal for the C1 carbon (CH-NH₂).
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~70-75 ppm: Signal for the C2 carbon (CH-OH).
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~122-152 ppm: A set of 4-5 signals for the aromatic carbons.
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Infrared (IR) Spectroscopy (KBr Pellet):
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3200-3500 cm⁻¹ (broad): Overlapping N-H and O-H stretching vibrations.
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2850-3000 cm⁻¹: C-H stretching from alkyl groups.
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~1600 cm⁻¹: C=C stretching from the aromatic ring.
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~1100 cm⁻¹: C-O stretching of the secondary alcohol.
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Mass Spectrometry (ESI+):
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[M+H]⁺ = 208.17: The expected protonated molecular ion peak.
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Key Fragmentation Ion: A prominent peak at m/z = 163, corresponding to the loss of the CH(OH)CH₃ fragment via cleavage of the C1-C2 bond.
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Analytical Methodologies
To confirm the identity, purity, and stereochemistry of the synthesized compound, a combination of chromatographic and spectroscopic methods is required.
Workflow for Analytical Characterization
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | C13H20ClNO | CID 445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. chemscene.com [chemscene.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol - Google Patents [patents.google.com]
